molecular formula C8H8BrN B13984520 3-Bromo-2-(prop-1-EN-2-YL)pyridine

3-Bromo-2-(prop-1-EN-2-YL)pyridine

Cat. No.: B13984520
M. Wt: 198.06 g/mol
InChI Key: QBNGCHDVAZRFGU-UHFFFAOYSA-N
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Description

3-Bromo-2-(prop-1-EN-2-YL)pyridine is a brominated pyridine derivative. Pyridine derivatives are significant in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through various methods. One common approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Another method includes copper-mediated aerobic oxidative coupling to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(prop-1-EN-2-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(prop-1-EN-2-YL)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine atom and propenyl group contribute to its reactivity and ability to form various chemical bonds. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-5H,1H2,2H3

InChI Key

QBNGCHDVAZRFGU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CC=N1)Br

Origin of Product

United States

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